Pyrimidine, 4,6-bis(1,1-dimethylethyl)-
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Overview
Description
Pyrimidine, 4,6-bis(1,1-dimethylethyl)- is a derivative of pyrimidine, a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two tert-butyl groups at positions 4 and 6 of the pyrimidine ring. Pyrimidine derivatives are widely studied due to their significant biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine, 4,6-bis(1,1-dimethylethyl)- typically involves the reaction of pyrimidine with tert-butylating agents under controlled conditions. One common method is the reaction of pyrimidine with tert-butyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of pyrimidine derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Pyrimidine, 4,6-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the tert-butyl groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine carboxylic acids, while reduction can produce pyrimidine alcohols .
Scientific Research Applications
Pyrimidine, 4,6-bis(1,1-dimethylethyl)- has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of pyrimidine, 4,6-bis(1,1-dimethylethyl)- involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrimidine: The parent compound with no tert-butyl groups.
2,4,6-Tris(1,1-dimethylethyl)pyrimidine: A derivative with three tert-butyl groups.
4,6-Dimethylpyrimidine: A derivative with methyl groups instead of tert-butyl groups.
Uniqueness
Pyrimidine, 4,6-bis(1,1-dimethylethyl)- is unique due to the presence of two bulky tert-butyl groups, which can influence its chemical reactivity and biological activity. These groups can provide steric hindrance, affecting the compound’s interaction with enzymes and receptors, and potentially enhancing its selectivity and potency .
Properties
CAS No. |
60546-00-1 |
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Molecular Formula |
C12H20N2 |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
4,6-ditert-butylpyrimidine |
InChI |
InChI=1S/C12H20N2/c1-11(2,3)9-7-10(12(4,5)6)14-8-13-9/h7-8H,1-6H3 |
InChI Key |
JMMNMQZYGKZKEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=N1)C(C)(C)C |
Origin of Product |
United States |
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